Bisphenol A-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

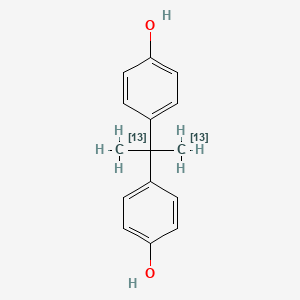

4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747173 | |

| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263261-64-9 | |

| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bisphenol A-13C2 CAS number and molecular weight

This guide provides the key technical specifications for the isotopically labeled compound, Bisphenol A-13C2, intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a stable isotope-labeled form of Bisphenol A, a compound extensively used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] The labeled form serves as an internal standard for quantitative analysis.[1]

Below is a summary of its fundamental chemical identifiers and properties.

| Parameter | Value | Citations |

| CAS Number | 263261-64-9 | [3][4] |

| Molecular Formula | C₁₃¹³C₂H₁₆O₂ | |

| Molecular Weight | 230.27 g/mol |

Synonyms:

-

4,4'-(1-Methylethylidene)bisphenol-13C2

-

2,2-Bis(4-hydroxyphenyl)propane-13C2

-

(4,4'-Dihydroxydiphenyl)dimethylmethane-13C2

-

4,4'-Isopropylidenediphenol-13C2

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its unlabeled counterpart.

References

A Technical Guide to the Synthesis and Isotopic Purity of Bisphenol A-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Bisphenol A-¹³C₂ (BPA-¹³C₂). This isotopically labeled compound is a critical internal standard for mass spectrometry-based quantitative analysis in various research fields, including pharmacokinetics, toxicology, and environmental monitoring. This document outlines the synthetic pathway, experimental protocols for synthesis and purification, and detailed methodologies for assessing isotopic and chemical purity.

Introduction

Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins. Due to its potential endocrine-disrupting properties, the accurate quantification of BPA in biological and environmental matrices is of significant interest. Stable isotope-labeled internal standards, such as Bisphenol A-¹³C₂, are essential for achieving high accuracy and precision in these measurements by correcting for matrix effects and variations in sample processing. This guide focuses on the synthesis of BPA labeled with two ¹³C atoms on one of the phenyl rings, a common commercially available isotopologue.

Synthesis of Bisphenol A-¹³C₂

The synthesis of Bisphenol A-¹³C₂ is typically achieved through the acid-catalyzed condensation of ¹³C-labeled phenol with acetone.[1][2][3] The most common approach involves the reaction of two equivalents of phenol-¹³C₆ with one equivalent of acetone in the presence of a strong acid catalyst.

Synthetic Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetone, increasing its electrophilicity. This is followed by two successive attacks of the electron-rich para-position of the ¹³C-labeled phenol rings onto the carbocation, ultimately forming the Bisphenol A-¹³C₂ molecule and a molecule of water.[2]

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on established methods for bisphenol synthesis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2 equivalents of Phenol-¹³C₆ and a 5 to 10-fold molar excess of acetone.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or a sulfonated ion-exchange resin (e.g., Amberlyst-15). The use of an ion-exchange resin is often preferred as it simplifies catalyst removal.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 70°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. If an ion-exchange resin was used, it can be removed by filtration. If a mineral acid was used, it should be neutralized with a mild base.

-

Solvent Removal: Remove the excess acetone and any other volatile components under reduced pressure using a rotary evaporator.

Purification of Bisphenol A-¹³C₂

Purification of the crude Bisphenol A-¹³C₂ is crucial to remove unreacted starting materials, byproducts (such as the ortho,para-isomer), and residual catalyst. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

-

Dissolution: Dissolve the crude Bisphenol A-¹³C₂ product in a minimal amount of a suitable hot solvent system. A mixture of toluene and water has been shown to be effective for the crystallization of BPA.

-

Crystallization: Slowly cool the solution to induce crystallization of the p,p'-isomer of Bisphenol A-¹³C₂. The o,p'-isomer and other impurities tend to remain in the mother liquor.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Isotopic Purity and Chemical Purity Analysis

The final product must be rigorously analyzed to determine its isotopic enrichment and chemical purity. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound.

References

An In-depth Technical Guide to Bisphenol A-¹³C₂: Core Physical and Chemical Properties for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of Bisphenol A-¹³C₂. This isotopically labeled compound is a critical tool in a variety of research applications, particularly in quantitative analysis where it serves as a reliable internal standard.

Core Properties and Data

Bisphenol A-¹³C₂ is a stable isotope-labeled version of Bisphenol A (BPA), a compound of significant interest in toxicology and endocrinology. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its use in mass spectrometry-based analytical methods for the accurate quantification of unlabeled BPA.

Physical and Chemical Data Summary

The physical and chemical properties of Bisphenol A-¹³C₂ are largely equivalent to those of its unlabeled counterpart. The minor increase in molecular weight due to the ¹³C isotopes does not significantly alter its bulk physical properties such as melting point, boiling point, or solubility.

| Property | Value | Source(s) |

| Chemical Name | 4,4'-(Propane-2,2-diyl-1,3-¹³C₂)diphenol | |

| CAS Number | 263261-64-9 | [1] |

| Molecular Formula | C₁₃¹³C₂H₁₆O₂ | [1] |

| Molecular Weight | 230.27 g/mol | [1] |

| Appearance | White to light brown flakes or powder | [2] |

| Melting Point | 155-159 °C | |

| Boiling Point | 220 °C at 4 mmHg | |

| Water Solubility | 120-300 mg/L at 21.5-25 °C | |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, acetic acid, and aqueous alkaline solutions. Slightly soluble in carbon tetrachloride. |

Experimental Protocols

The primary application of Bisphenol A-¹³C₂ is as an internal standard in isotope dilution mass spectrometry for the quantification of BPA. The following is a representative experimental protocol for the analysis of BPA in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Bisphenol A in Human Serum using ¹³C₁₂-BPA as an Internal Standard

Objective: To accurately quantify the concentration of Bisphenol A in human serum samples using ¹³C₁₂-BPA as an internal standard.

Materials:

-

Human serum samples

-

Bisphenol A (native standard)

-

Bisphenol A-¹³C₁₂ (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw human serum samples at room temperature.

-

To 500 µL of serum in a centrifuge tube, add a known amount of Bisphenol A-¹³C₁₂ internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Vortex for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the BPA and internal standard with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

BPA: m/z 227 -> 133

-

Bisphenol A-¹³C₁₂: m/z 239 -> 141

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Quantification:

-

Create a calibration curve by analyzing standards of native BPA at various concentrations, each spiked with the same amount of the Bisphenol A-¹³C₁₂ internal standard.

-

Plot the ratio of the peak area of the analyte (BPA) to the peak area of the internal standard (Bisphenol A-¹³C₁₂) against the concentration of the analyte.

-

Determine the concentration of BPA in the serum samples by interpolating their peak area ratios on the calibration curve.

-

Signaling and Metabolic Pathways

Bisphenol A is known to be an endocrine-disrupting chemical, primarily through its interaction with estrogen receptors. Its metabolism in the body involves well-characterized pathways.

Estrogenic Signaling Pathway of Bisphenol A

BPA can bind to estrogen receptors (ERα and ERβ) and G-protein coupled estrogen receptor 1 (GPER1), initiating downstream signaling cascades that can affect gene expression and cellular processes.

Estrogenic signaling pathway of Bisphenol A.

Metabolic Pathway of Bisphenol A

The primary metabolic fate of BPA in humans involves two main phases. Phase I metabolism introduces a hydroxyl group, and Phase II metabolism involves conjugation to increase water solubility for excretion.

Metabolic pathway of Bisphenol A.

Experimental Workflow

The use of Bisphenol A-¹³C₂ as an internal standard is integral to a robust and reliable quantitative analytical workflow.

Quantitative Analysis Workflow using Bisphenol A-¹³C₂

This diagram illustrates the logical flow of a typical quantitative analysis using Bisphenol A-¹³C₂ as an internal standard.

Workflow for quantitative analysis using Bisphenol A-¹³C₂.

References

A Comprehensive Technical Guide to the Safety and Handling of Bisphenol A-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of Bisphenol A-¹³C₂ (BPA-¹³C₂). Given that the toxicological properties of isotopically labeled compounds are generally considered equivalent to their unlabeled counterparts, this document leverages data from Bisphenol A (BPA) safety and toxicology studies. The ¹³C isotopes are stable and non-radioactive, and their presence is not expected to alter the chemical hazards of the molecule.

Chemical and Physical Properties

Bisphenol A-¹³C₂ is the isotopically labeled form of Bisphenol A, a synthetic compound widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1] While specific experimental data for the ¹³C₂ labeled variant is limited, the physical and chemical properties are expected to be nearly identical to that of the parent compound.

Table 1: Physicochemical Data of Bisphenol A

| Property | Value | Reference |

| Chemical Name | 4,4'-(propane-2,2-diyl-1,3-¹³C₂)diphenol | [2] |

| CAS Number | 263261-64-9 | [1] |

| Unlabeled CAS Number | 80-05-7 | [2] |

| Molecular Formula | C₁₃¹³C₂H₁₆O₂ | [1] |

| Molecular Weight | 230.27 g/mol | |

| Appearance | White solid, flakes, or powder | |

| Melting Point | 155-159 °C | |

| Boiling Point | 250–252 °C at 13 torr | |

| Density | 1.20 - 1.217 g/cm³ at 25 °C | |

| Solubility | Poorly soluble in water; soluble in most common organic solvents |

Toxicological Profile and Hazard Classification

Bisphenol A is recognized as a reproductive, developmental, and systemic toxicant. It is classified as an endocrine-disrupting compound (EDC) due to its ability to mimic estrogen and interact with estrogen receptors α and β (ERα and ERβ). This interaction can lead to altered cell proliferation, apoptosis, and migration, which are linked to the development and progression of hormone-associated cancers. Exposure to BPA has been associated with a range of health issues, including cardiovascular diseases, diabetes, obesity, and reproductive disorders.

Table 2: GHS Hazard Classification for Bisphenol A

| Hazard Class | Hazard Statement |

| Serious Eye Damage | H318: Causes serious eye damage. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Reproductive Toxicity | H360 / H361f: May damage fertility or the unborn child. / Suspected of damaging fertility. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

| Aquatic Hazard (Acute & Chronic) | H410 / H411: Very toxic to aquatic life with long lasting effects. / Toxic to aquatic life with long lasting effects. |

Data compiled from multiple Safety Data Sheets.

Experimental Protocols for Safety Assessment

Evaluating the toxicological profile of compounds like BPA-¹³C₂ involves a variety of in vitro assays. Below are methodologies for two key types of experiments.

Genotoxicity Assessment: SOS Chromotest

The SOS Chromotest is a colorimetric assay used to assess the genotoxic potential of a chemical compound by measuring the induction of the SOS DNA repair system in Escherichia coli.

Methodology:

-

Tester Strain Preparation: A fresh culture of the E. coli tester strain (e.g., PQ37), which contains a fusion of the sfiA gene (an SOS-responsive gene) to the lacZ gene (encoding β-galactosidase), is grown to the early exponential phase.

-

Exposure: The bacterial suspension is aliquoted into a 96-well microplate. Increasing concentrations of the test compound (Bisphenol A-¹³C₂) are added to the wells. A positive control (a known genotoxin) and a negative control (solvent) are included.

-

Incubation: The microplate is incubated at 37°C for a few hours (typically 2 hours) to allow for exposure and induction of the SOS response.

-

Enzyme Assay: After incubation, a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added. If the test compound has damaged the DNA, the induced β-galactosidase will metabolize the substrate, resulting in a color change (e.g., yellow).

-

Data Analysis: The absorbance is read using a microplate reader at a specific wavelength (e.g., 420 nm for ONPG). A second measurement at a different wavelength is often taken to assess cell viability (e.g., alkaline phosphatase activity). The SOS-inducing potency (SOSIP) is calculated from the linear portion of the dose-response curve, providing a quantitative measure of genotoxicity.

Cytotoxicity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Adherent cells (e.g., human granulosa KGN cells, H295R cells) are seeded in a 96-well plate and incubated until they reach the desired confluency.

-

Compound Exposure: The culture medium is replaced with a medium containing various concentrations of Bisphenol A-¹³C₂. Control wells with solvent only are also prepared. The plate is incubated for a specified exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After exposure, the medium is removed, and a fresh serum-free medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.

-

Data Analysis: The plate is gently shaken to ensure the formazan is fully dissolved. The absorbance is then measured on a microplate spectrophotometer (typically between 500-600 nm). The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Mechanism of Endocrine Disruption

Bisphenol A exerts its endocrine-disrupting effects primarily by interacting with estrogen receptors. This can trigger both genomic and non-genomic signaling pathways that are normally regulated by estradiol.

Caption: Simplified signaling pathway of Bisphenol A as an endocrine disruptor.

Workflow for Safe Handling of Chemical Powders

Proper handling of powdered chemical reagents like Bisphenol A-¹³C₂ is critical to minimize exposure and ensure laboratory safety.

Caption: Experimental workflow for the safe handling of powdered chemical agents.

Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when handling Bisphenol A-¹³C₂.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

Safe Handling Practices:

-

Avoid contact with skin and eyes.

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Always add acid to water, never the other way around when making solutions.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.

-

Store chemicals at or below eye level.

Spill and Emergency Procedures:

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, contain the spill, and clean it up using an appropriate absorbent material. Avoid generating dust.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical advice if irritation persists.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

A Technical Guide to Bisphenol A-¹³C₂ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Bisphenol A-¹³C₂. This isotopically labeled compound is a critical tool for researchers investigating the pharmacokinetics, metabolism, and mechanisms of action of Bisphenol A (BPA), a widely studied endocrine-disrupting chemical.

Commercial Suppliers and Product Specifications

Bisphenol A-¹³C₂ is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. While specific purity and enrichment values are lot-dependent and detailed in the Certificate of Analysis (CoA) provided with the product, the following table summarizes the generally available product specifications. Researchers are advised to request a lot-specific CoA from the supplier before purchase to ensure the product meets the requirements of their experimental design.

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Enrichment | Available Formats |

| Simson Pharma Limited | RC01056 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | High quality, CoA provided[1] | Custom Synthesis[1] |

| MedchemExpress | HY-W778391 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | CoA available | Neat solid |

| LGC Standards | TRC-B519496 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | CoA provided[2][3] | Neat solid (2.5 mg, 25 mg)[3] |

| Pharmaffiliates | PA STI 013480 | 263261-64-9 | C₁₃¹³C₂H₁₆O₂ | 230.27 | Highly pure, CoA available | Not specified |

| Santa Cruz Biotechnology | Not specified | 263261-64-9 | C₁₃(¹³C)₂H₁₆O₂ | 230.27 | Not specified | Not specified |

| Cambridge Isotope Laboratories, Inc. | CLM-4325-1.2 | 263261-65-0 (for ¹³C₁₂) | (CH₃)₂C(¹³C₆H₄OH)₂ | 240.09 | 99% isotopic enrichment, 98% chemical purity (for ¹³C₁₂) | 100 µg/mL in acetonitrile |

Note on Certificate of Analysis (CoA): A Certificate of Analysis is a critical document that accompanies the product and provides lot-specific details on its quality and purity. For Bisphenol A-¹³C₂, a typical CoA would include:

-

Chemical Identity: Compound name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance (e.g., white solid).

-

Analytical Data:

-

Chemical Purity: Determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage (e.g., >98%).

-

Isotopic Enrichment: The percentage of molecules containing the ¹³C isotopes at the specified positions (e.g., >99 atom % ¹³C). This is often determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Identity Confirmation: Data from analytical techniques like ¹H-NMR, ¹³C-NMR, and MS to confirm the structure of the compound.

-

Research Applications and Experimental Protocols

Bisphenol A-¹³C₂ is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to accurately measure the concentration of unlabeled BPA in various biological and environmental matrices. Its use as a tracer in metabolic studies is also a key application. Furthermore, it can be employed in in vitro and in vivo experiments to study the biological effects of BPA, allowing for the differentiation of the exogenously administered compound from endogenous or contaminating BPA.

Experimental Protocol 1: Quantification of Bisphenol A in Biological Samples using LC-MS/MS with Bisphenol A-¹³C₂ as an Internal Standard

This protocol provides a general framework for the quantification of BPA in samples like serum, urine, or cell culture media.

1. Sample Preparation:

- To 1 mL of the biological sample, add a known amount of Bisphenol A-¹³C₂ solution (e.g., 10 µL of a 1 µg/mL solution in methanol) as the internal standard.

- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate BPA and the internal standard from the matrix. A common LLE method involves the addition of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifugation to separate the layers. The organic layer containing the analytes is then collected.

- Evaporate the organic solvent under a gentle stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution profile.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analytes.

- Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. Monitor the specific precursor-to-product ion transitions for both unlabeled BPA and Bisphenol A-¹³C₂.

- BPA: e.g., m/z 227.1 → 212.1

- Bisphenol A-¹³C₂: e.g., m/z 229.1 → 214.1

3. Data Analysis:

- Construct a calibration curve by analyzing standards containing known concentrations of unlabeled BPA and a fixed concentration of Bisphenol A-¹³C₂.

- Calculate the ratio of the peak area of unlabeled BPA to the peak area of Bisphenol A-¹³C₂ for each standard and sample.

- Determine the concentration of BPA in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for BPA Quantification using ¹³C₂-BPA Internal Standard.

Experimental Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blotting Following BPA Treatment

This protocol details the steps to investigate the effect of BPA on the activation of the ERK1/2 signaling pathway in a cell culture model.

1. Cell Culture and Treatment:

- Plate cells (e.g., breast cancer cell line MCF-7 or prostate cancer cell line LNCaP) in appropriate culture dishes and allow them to adhere overnight.

- Starve the cells in a serum-free medium for 12-24 hours to reduce basal levels of phosphorylated proteins.

- Treat the cells with various concentrations of Bisphenol A (or Bisphenol A-¹³C₂ to trace its effects specifically) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

- Collect the cell lysates and centrifuge to pellet cell debris. The supernatant contains the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

5. Data Analysis:

- Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

- Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

- Compare the normalized p-ERK1/2 levels in BPA-treated samples to the vehicle control to determine the effect of BPA on ERK1/2 activation.

Caption: Western Blot Workflow for p-ERK Analysis after BPA Treatment.

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry after BPA Exposure

This protocol outlines a method to assess the impact of BPA on cell cycle progression.

1. Cell Culture and Treatment:

- Culture cells to approximately 60-70% confluency.

- Treat cells with different concentrations of BPA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

2. Cell Harvesting and Fixation:

- Harvest the cells by trypsinization.

- Wash the cells with PBS.

- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.

- Incubate the cells on ice or at -20°C for at least 30 minutes.

3. Staining:

- Wash the fixed cells with PBS to remove the ethanol.

- Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI) or DAPI.

- The staining solution should also contain RNase A to degrade RNA and prevent its staining, which would interfere with the DNA content analysis.

- Incubate the cells with the staining solution in the dark.

4. Flow Cytometry:

- Analyze the stained cells using a flow cytometer.

- The intensity of the fluorescence signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

- Collect data from a sufficient number of cells (e.g., 10,000-20,000 events) for each sample.

5. Data Analysis:

- Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content.

- The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

- Quantify the percentage of cells in each phase of the cell cycle for both control and BPA-treated samples.

- Compare the cell cycle distributions to determine if BPA causes an arrest at a specific phase.

Caption: Cell Cycle Analysis Workflow using Flow Cytometry.

Signaling Pathways Modulated by Bisphenol A

BPA is known to interfere with multiple signaling pathways, contributing to its endocrine-disrupting effects and potential role in various pathologies. The following diagrams illustrate two key pathways affected by BPA.

EGFR/ERK/p53 Signaling Pathway

BPA can activate the Epidermal Growth Factor Receptor (EGFR), leading to the stimulation of the downstream Extracellular signal-regulated kinase (ERK) pathway. This can result in the phosphorylation and activation of the tumor suppressor protein p53, which in turn can induce the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.

Caption: BPA-Induced EGFR/ERK/p53 Signaling Pathway.

PI3K/AKT/mTOR Signaling Pathway

BPA has also been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Dysregulation of the PI3K/AKT/mTOR pathway by BPA can have significant implications for normal cellular function and may contribute to the development of diseases such as cancer and metabolic disorders.

Caption: BPA-Modulated PI3K/AKT/mTOR Signaling Pathway.

References

Applications of Bisphenol A-¹³C-Labeled Isotopologues in Environmental Science: A Technical Guide

Abstract

Bisphenol A (BPA) is a high-production-volume chemical used in polycarbonate plastics and epoxy resins, leading to its ubiquitous presence as an environmental contaminant.[1][2][3] The accurate quantification of BPA in complex environmental matrices such as water, soil, sediment, and biota is challenging due to low concentrations and significant matrix interference.[4] Isotope Dilution Mass Spectrometry (IDMS) using isotopically labeled standards, such as Bisphenol A (¹³C₁₂-BPA), has become the gold standard for overcoming these analytical hurdles. This technical guide provides an in-depth overview of the applications of ¹³C-labeled BPA in environmental science, focusing on its primary role in IDMS. It includes detailed experimental protocols, a summary of quantitative performance data, and a discussion of advanced applications in metabolic and microbial studies.

The Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The most critical application of ¹³C-labeled BPA in environmental science is its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). The principle of IDMS relies on the addition of a known quantity of an isotopically labeled analyte to a sample prior to extraction and analysis. Because the labeled standard (e.g., ¹³C₁₂-BPA) is chemically identical to the native analyte (BPA), it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. However, it is distinguishable by its higher mass. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately calculate the initial concentration of the native BPA in the sample, effectively correcting for matrix effects and procedural losses. This approach significantly enhances the accuracy, precision, and robustness of analytical methods for BPA quantification.

Experimental Protocols for Environmental Matrices

The following sections outline generalized experimental protocols for the analysis of BPA in various environmental samples using ¹³C-BPA as an internal standard.

Sample Preparation and Extraction

Careful sample handling is crucial to prevent contamination, as BPA is present in many laboratory materials.

-

Water Samples (Wastewater, Surface Water, Drinking Water):

-

Collect water samples in pre-screened glass or polypropylene containers.

-

Spike a known volume of the water sample (e.g., 100-1000 mL) with a precise amount of ¹³C-BPA solution.

-

For sample cleanup and concentration, utilize Solid-Phase Extraction (SPE) with a C18 or similar cartridge.

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with ultrapure water to remove interferences.

-

Elute the retained BPA and ¹³C-BPA with a suitable organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.

-

-

Soil and Sediment Samples:

-

Homogenize the solid sample after air-drying or lyophilization.

-

Spike a known mass of the sample (e.g., 5-10 g) with the ¹³C-BPA internal standard.

-

Extract the sample using a robust technique such as Accelerated Solvent Extraction (ASE) with a solvent like acetone or a mixture of acetone and hexane.

-

Alternatively, use Ultrasound-Assisted Extraction (UAE) with an appropriate solvent.

-

The resulting extract is often complex and requires a clean-up step, which can be performed in-line during ASE or offline using SPE cartridges.

-

Concentrate the cleaned extract and reconstitute it for instrumental analysis.

-

-

Biota Samples (e.g., Fish Tissue, Plants):

-

Homogenize the tissue sample.

-

Spike the homogenized sample with the ¹³C-BPA internal standard.

-

Perform solvent extraction, often preceded by acid hydrolysis to release conjugated forms of BPA.

-

Due to high lipid content, a lipid removal step (e.g., gel permeation chromatography or a freeze-out step) is often necessary.

-

Follow with SPE cleanup to further remove matrix interferences.

-

Concentrate the final extract for analysis.

-

Derivatization (for GC-MS Analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), BPA and its labeled counterpart must be derivatized to increase their volatility and thermal stability.

-

Dry the final sample extract completely.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.

-

Heat the mixture (e.g., at 68°C for 30 minutes) to complete the reaction.

-

Evaporate the derivatization reagents and reconstitute the residue in hexane for GC-MS injection.

Instrumental Analysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique. It typically involves reverse-phase chromatography (e.g., C18 column) with a mobile phase of water and methanol or acetonitrile. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode. It requires the derivatization step described above.

Quantitative Performance Data

The use of ¹³C-BPA in IDMS allows for the development of highly sensitive and reliable methods. The table below summarizes typical performance characteristics reported in the literature for the analysis of BPA in various environmental matrices.

| Environmental Matrix | Analytical Method | Labeled Standard Used | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| Soil | UPLC-MS/MS | - | MDL: 0.01–0.39 ng/g | 80–120 | |

| Vegetables/Fruits | GC/MS | ¹³C₁₂-BPA | LOD: 0.01–0.20 µg/kg; LOQ: 0.04–0.60 µg/kg | >90 | |

| Water & Soil | Electrochemical | - | LOD: 0.02 µmol/L | 82–106 | |

| Wastewater & Surface Water | GC-MS(SIM) | BPA-d16 | MQL: < MQL in blanks | 87–133 | |

| Carbonated Beverages | UPLC-MS/MS | BPA-d16 | - | 97.6–99.9 | |

| Milk | TD-GC/MS | - | LOD: 45 ng/L | ~54 | |

| Drinking Water | UPLC-PDA-FL | - | LOQ: 20-40 ng/L | 77.8–121.5 |

MDL = Method Detection Limit; MQL = Method Quantification Limit

Advanced Applications of ¹³C-BPA

Beyond its role as an internal standard, ¹³C-labeled BPA is a powerful tool for investigating the environmental fate and biological processing of BPA.

Tracing Metabolic Pathways

By exposing organisms or environmental systems to ¹³C-BPA, researchers can trace its metabolic fate. BPA is known to be metabolized in organisms into forms such as BPA-glucuronide, which is more water-soluble and readily excreted. Studies using labeled BPA can help quantify the rates of these biotransformation processes, identify novel metabolites, and understand how different species or environmental conditions affect BPA degradation.

Stable Isotope Probing (SIP) for Microbial Studies

Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms in a complex community that are actively consuming a specific substrate. In this application, ¹³C-BPA is introduced into an environmental sample (e.g., soil, wastewater sludge) as the primary carbon source. Microbes that can metabolize BPA will incorporate the ¹³C into their cellular components, including their DNA. By separating the "heavy" ¹³C-labeled DNA from the "light" ¹²C-DNA via density gradient centrifugation, researchers can isolate and sequence the DNA of the specific BPA-degrading organisms. This provides direct insight into the key microbial players responsible for the bioremediation of BPA in the environment.

Conclusion

Isotopically labeled Bisphenol A, particularly ¹³C₁₂-BPA, is an indispensable tool in modern environmental science. Its primary application in Isotope Dilution Mass Spectrometry provides the accuracy and reliability required for monitoring low levels of BPA in diverse and complex environmental samples. Furthermore, its use as a tracer in metabolic studies and Stable Isotope Probing provides deeper insights into the environmental fate, biotransformation, and bioremediation of this pervasive contaminant. These advanced applications are crucial for developing a comprehensive understanding of the environmental risks posed by BPA and for formulating effective management and remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bisphenol A-¹³C₂ in Advancing Toxicology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Bisphenol A-¹³C₂ (BPA-¹³C₂) in modern toxicology studies. As a stable isotope-labeled internal standard, BPA-¹³C₂ is an indispensable tool for the accurate quantification of Bisphenol A (BPA) in complex biological matrices. Its use allows researchers to overcome analytical challenges such as matrix effects and variations in extraction efficiency, leading to more reliable and reproducible data in toxicokinetic, metabolic, and biomonitoring studies. This guide details experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the critical metabolic pathways of BPA.

Introduction to Bisphenol A and the Need for Isotopic Labeling

Bisphenol A (BPA) is a high-production-volume chemical widely used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its widespread use, human exposure to BPA is ubiquitous. Concerns over its potential endocrine-disrupting properties and other adverse health effects have led to extensive research into its toxicological profile.

Accurate assessment of BPA exposure and its metabolic fate is crucial for understanding its potential health risks. However, the analysis of BPA in biological samples is challenging due to its often low concentrations and the potential for contamination from external sources. The use of isotopically labeled BPA, such as Bisphenol A-¹³C₂, as an internal standard in mass spectrometry-based analytical methods is the gold standard for overcoming these challenges. By introducing a known amount of BPA-¹³C₂ to a sample at the beginning of the analytical process, any loss or variation during sample preparation and analysis can be corrected for, ensuring highly accurate quantification of the native BPA.

Applications of Bisphenol A-¹³C₂ in Toxicology

The primary application of Bisphenol A-¹³C₂ in toxicology is as an internal standard for quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS). While less common than ¹⁴C-BPA for metabolic tracing studies due to the ease of radioactivity detection, ¹³C-labeled compounds offer the advantage of being non-radioactive, making them safer to handle and suitable for studies in humans.

Key applications include:

-

Toxicokinetic Studies: Precisely determining the absorption, distribution, metabolism, and excretion (ADME) of BPA in animal models and humans.

-

Metabolite Identification and Quantification: Accurately measuring the levels of BPA and its metabolites, such as BPA-glucuronide and BPA-sulfate, in various biological matrices like urine, blood, and tissues.

-

Human Biomonitoring: Assessing the extent of human exposure to BPA in epidemiological studies by providing a reliable method for quantifying BPA levels in human samples.[1]

-

In Vitro and Ex Vivo Studies: Investigating the mechanisms of BPA toxicity and metabolism in cell cultures and perfused organs, such as placental transfer studies.[2][3][4][5]

Quantitative Data from Toxicokinetic and Metabolism Studies

The following tables summarize quantitative data from various toxicokinetic and metabolism studies of BPA. It is important to note that many of these studies have utilized other isotopically labeled forms of BPA (e.g., ¹⁴C-BPA, deuterated BPA) as tracers. However, the analytical principles and the resulting data are highly relevant and foundational for studies employing BPA-¹³C₂.

Table 1: Pharmacokinetic Parameters of Bisphenol A in Rodents

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Isotope Used | Reference |

| Rat (Sprague-Dawley) | 100 mg/kg (oral) | 1,220 ± 260 (Total BPA) | 4 | 20.6 ± 2.4 | - | ¹⁴C-BPA | Not specified |

| Rat (Fischer 344) | 10 mg/kg (oral) | 2.1 ± 0.5 (Free BPA) | 0.5 | 1.4 ± 0.2 | ~1 | ¹⁴C-BPA | |

| Rat (Fischer 344) | 10 mg/kg (s.c.) | 2,080 ± 290 (Free BPA) | 0.5 | 2.2 ± 0.2 | - | ¹⁴C-BPA | |

| Rat (Fischer 344) | 10 mg/kg (i.p.) | 1,460 ± 210 (Free BPA) | 0.25 | 2.0 ± 0.2 | - | ¹⁴C-BPA | |

| Mouse (CD-1, Neonatal PND3) | 100 µg/kg (oral) | 23.3 ± 4.5 (Free BPA) | 0.5 | 3.9 ± 0.5 | - | Deuterated BPA | |

| Mouse (CD-1, Adult) | 100 µg/kg (oral) | 1.1 ± 0.2 (Free BPA) | 0.5 | 1.3 ± 0.1 | - | Deuterated BPA | |

| Mouse (B6C3F1/N) | 34 mg/kg (oral) | 1,020 ± 120 (Free BPAF) | ≤ 0.455 | ≤ 4.22 | ~3-6% | Unlabeled BPAF |

Note: BPAF (Bisphenol AF) is a structural analog of BPA.

Table 2: Excretion of Bisphenol A and its Metabolites in Rats

| Species | Dose & Route | % of Dose in Urine | % of Dose in Feces | Major Metabolite | Isotope Used | Reference |

| Rat (Sprague-Dawley, Pregnant GD 11) | 10 mg/kg (oral) | 14.3 ± 7.4 | 78.1 ± 11.2 | BPA-glucuronide | ¹⁴C-BPA | |

| Rat (Sprague-Dawley, Pregnant GD 14) | 10 mg/kg (oral) | 21.8 ± 12.5 | 65.3 ± 15.6 | BPA-glucuronide | ¹⁴C-BPA | |

| Rat (Sprague-Dawley, Pregnant GD 18) | 10 mg/kg (oral) | 18.2 ± 10.3 | 70.9 ± 11.5 | BPA-glucuronide | ¹⁴C-BPA | |

| Rat (Fischer 344) | 10 mg/kg (oral) | ~15-20% | ~80-85% | BPA-glucuronide | ¹⁴C-BPA |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of toxicology studies. The following sections outline typical experimental protocols for studies involving the administration and analysis of Bisphenol A, which are directly applicable when using BPA-¹³C₂.

Animal Dosing Procedures

1. Oral Gavage Administration in Rodents:

-

Objective: To administer a precise dose of the test substance directly into the stomach.

-

Materials:

-

Bisphenol A-¹³C₂ dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

-

Syringes.

-

Animal scale.

-

-

Procedure:

-

Weigh the animal to calculate the exact volume of the dosing solution to be administered. The maximum recommended volume is typically 10 mL/kg.

-

Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal.

-

Measure the correct length of the gavage needle by holding it alongside the animal from the mouth to the last rib to prevent stomach perforation.

-

Insert the gavage needle gently into the esophagus and advance it to the pre-measured length.

-

Administer the dose slowly and steadily.

-

Withdraw the needle carefully.

-

Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

-

2. Subcutaneous (s.c.) Injection:

-

Objective: To administer the test substance under the skin for systemic absorption.

-

Materials:

-

Bisphenol A-¹³C₂ in a sterile vehicle.

-

Sterile syringes and needles (e.g., 25-27 gauge).

-

-

Procedure:

-

Weigh the animal to determine the correct injection volume.

-

Gently restrain the animal.

-

Lift a fold of skin, typically in the dorsal neck or back region.

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the solution to form a small bleb under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

Sample Collection and Preparation

-

Blood/Plasma/Serum:

-

Collect blood at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein, cardiac puncture at termination).

-

For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge.

-

For serum, allow blood to clot at room temperature before centrifugation.

-

Store samples at -80°C until analysis.

-

-

Urine and Feces:

-

House animals in metabolic cages for collection of urine and feces over specified intervals.

-

Record the total volume of urine and weight of feces.

-

Homogenize fecal samples.

-

Store samples at -80°C.

-

-

Tissue Samples:

-

At the end of the study, euthanize the animals and dissect the tissues of interest (e.g., liver, kidney, brain, adipose tissue).

-

Rinse tissues with saline, blot dry, and weigh.

-

Snap-freeze tissues in liquid nitrogen and store at -80°C.

-

Analytical Methodology: LC-MS/MS for BPA-¹³C₂ and its Metabolites

-

Objective: To accurately quantify BPA and its metabolites in biological samples using Bisphenol A-¹³C₂ as an internal standard.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw biological samples (e.g., 100 µL of urine or plasma).

-

Add a known amount of Bisphenol A-¹³C₂ internal standard solution.

-

For total BPA analysis (free + conjugated), perform enzymatic deconjugation using β-glucuronidase and/or sulfatase.

-

Acidify the sample (e.g., with acetic acid).

-

Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analytes (BPA and BPA-¹³C₂) with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program is optimized to separate BPA from its metabolites and other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native BPA and BPA-¹³C₂. This provides high selectivity and sensitivity.

-

Example MRM transitions for BPA: m/z 227 -> 212, 133

-

Example MRM transitions for BPA-¹³C₂: m/z 239 -> 224, 140 (assuming 12 carbons are labeled)

-

-

-

Quantification:

-

Generate a calibration curve using standards of known BPA concentrations with a constant amount of BPA-¹³C₂.

-

Calculate the ratio of the peak area of native BPA to the peak area of BPA-¹³C₂ in both the standards and the samples.

-

Determine the concentration of BPA in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling and Metabolic Pathways

Bisphenol A exerts its toxic effects through various mechanisms, including the disruption of cellular signaling pathways and undergoing metabolic transformations that influence its biological activity.

Metabolic Pathways of Bisphenol A

The primary metabolic pathways for BPA in mammals are glucuronidation and sulfation, which primarily occur in the liver. These conjugation reactions increase the water solubility of BPA, facilitating its excretion and are generally considered detoxification pathways.

Caption: Major metabolic pathways of Bisphenol A (BPA) detoxification.

It is important to note that some tissues may express deconjugating enzymes like β-glucuronidase, which can reverse the glucuronidation, potentially leading to localized exposure to active BPA.

Experimental Workflow for Toxicokinetic Studies

The following diagram illustrates a typical workflow for a toxicokinetic study of BPA using BPA-¹³C₂.

Caption: Workflow for a typical toxicokinetic study of BPA.

Conclusion

The use of Bisphenol A-¹³C₂ is fundamental to conducting high-quality, reliable toxicology research on BPA. As a stable isotope-labeled internal standard, it enables the accurate quantification of BPA and its metabolites in complex biological matrices, which is essential for robust toxicokinetic modeling, human exposure assessment, and understanding the mechanisms of BPA toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of toxicology and drug development to design and execute rigorous studies on this important environmental contaminant. The continued application of such precise analytical techniques will be crucial in refining our understanding of the risks associated with BPA exposure.

References

- 1. Bisphenol A and its analogues: A comprehensive review to identify and prioritize effect biomarkers for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Placental transport and in vitro effects of Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Placental Transfer of Conjugated Bisphenol A and Subsequent Reactivation in the Rat Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transfer of bisphenol A across the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. national-toxic-encephalopathy-foundation.org [national-toxic-encephalopathy-foundation.org]

Methodological & Application

Application Note: Quantitative Analysis of Bisphenol A using LC-MS/MS with Bisphenol A-¹³C₂ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins found in many consumer products, including food and beverage containers.[1][2] Due to its classification as an endocrine-disrupting chemical, there is significant concern about its potential adverse effects on human health, leading to a high demand for its accurate and sensitive detection.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for quantifying BPA in complex matrices such as food, beverages, environmental samples, and biological fluids due to its high selectivity and sensitivity.[5]

To ensure the accuracy and reliability of LC-MS/MS data, the use of an internal standard is crucial. A stable isotope-labeled internal standard, such as Bisphenol A-¹³C₂ (BPA-¹³C₂), is ideal as it shares nearly identical physicochemical properties with the native analyte. This allows it to co-elute chromatographically and exhibit similar ionization behavior, effectively compensating for variations during sample preparation, injection, and ionization, thereby correcting for matrix effects and procedural losses. This application note provides a detailed protocol for the quantification of BPA using BPA-¹³C₂ as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Standards: Bisphenol A (≥99% purity), Bisphenol A-(diphenyl-¹³C₁₂) (BPA-¹³C₁₂) internal standard (IS).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Ammonium acetate, acetic acid, sodium chloride.

-

Equipment: Analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18).

Preparation of Standard Solutions

-

BPA Stock Standard (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of BPA neat standard in acetonitrile to achieve a final concentration of 1000 µg/mL.

-

BPA-¹³C₁₂ Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of BPA-¹³C₁₂ in acetonitrile at a concentration of 100 µg/mL.

-

IS Working Solution (e.g., 400 ng/mL): Dilute the IS stock solution with acetonitrile to create a working solution. This solution will be spiked into all samples, blanks, and calibration standards.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the BPA stock standard with a 1:1 mixture of water and acetonitrile. A typical concentration range is 1 ng/mL to 1000 ng/mL. Each calibration standard must be fortified with the IS working solution to the same final concentration.

Sample Preparation Protocols

The following are generalized protocols. Optimization may be required depending on the specific matrix.

Protocol 2.3.1: Extraction from Liquid Samples (e.g., Water, Beverages)

-

Transfer 10.0 mL of the liquid sample into a 50 mL polypropylene centrifuge tube.

-

Add a precise volume (e.g., 25 µL) of the BPA-¹³C₁₂ IS working solution to every sample.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Add sodium chloride to facilitate the separation of the acetonitrile and aqueous layers (salting out).

-

Vortex the tube vigorously for at least 15 seconds and then centrifuge to separate the phases.

-

For samples with high lipid content, a freeze-out step can be employed to remove co-extracted lipids.

-

Transfer an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.

Protocol 2.3.2: Extraction from Solid/Semi-Solid Samples (e.g., Tuna)

-

Weigh a homogenized portion of the sample (e.g., 1-2 g) into a centrifuge tube.

-

Fortify the sample with the BPA-¹³C₁₂ IS working solution.

-

Add an appropriate volume of acetonitrile (e.g., 5-10 mL) and homogenize or vortex thoroughly to extract the analytes.

-

Centrifuge the sample to pellet the solid material.

-

Carefully collect the acetonitrile supernatant.

-

The extract can be further cleaned using solid-phase extraction (SPE) if necessary to remove matrix interferences.

-

The final extract is evaporated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 1:1 water:acetonitrile) before injection.

LC-MS/MS Method

The following tables outline typical parameters for the analysis of BPA.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| HPLC System | Agilent, Shimadzu, or equivalent |

| Column | Reversed-phase C18 or F5 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Column Temperature | 40 - 45 °C |

| Mobile Phase A | Water with 5mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Gradient Elution | A typical gradient starts at a lower percentage of organic phase (B), ramps up to a high percentage to elute BPA, holds for washing, and then returns to initial conditions for equilibration. |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Value |

| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex, Thermo, Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | -4000 to -4500 V |

| Source Temperature | 550 °C |

| Collision Gas | Medium |

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for BPA and BPA-¹³C₁₂

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |

| Bisphenol A | 227.0 | 212.0 | Quantifier |

| Bisphenol A | 227.0 | 133.0 | Qualifier |

| BPA-¹³C₁₂ (IS) | 239.1 | 224.0 | Quantifier |

Workflows and Data Presentation

Visualized Experimental Workflows

The following diagrams illustrate the key processes involved in the analysis.

References

Application Note: Quantitative Analysis of Bisphenol A in Aqueous Samples by Gas Chromatography-Mass Spectrometry with Isotope Dilution

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bisphenol A (BPA) in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), for accurate quantification through isotope dilution. Sample preparation involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by silylation to improve the chromatographic properties of BPA. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable trace-level quantification of BPA.

Introduction

Bisphenol A (4,4'-isopropylidenediphenol) is a high-production-volume chemical widely used in the manufacturing of polycarbonate plastics and epoxy resins. These materials are found in numerous consumer products, including food and beverage containers. The potential for BPA to leach from these products has raised health concerns due to its classification as an endocrine-disrupting compound. Consequently, sensitive and accurate analytical methods are crucial for monitoring human exposure and environmental contamination.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of BPA by GC-MS is challenging due to its low volatility and polar phenolic groups, which can lead to poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is necessary. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, enhancing volatility and chromatographic performance.[2]

For accurate quantification, especially at trace levels, this protocol employs an isotope dilution strategy using Bisphenol A-¹³C₁₂ as an internal standard. This approach minimizes variations arising from sample matrix effects and inconsistencies in sample preparation and injection.

Experimental Protocols

2.1. Materials and Reagents

-

Bisphenol A (BPA), analytical standard

-

Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), as internal standard (IS)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Nitrogen gas, high purity

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Deionized water

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Fortification: Collect 100 mL of the aqueous sample in a pre-cleaned glass container. Spike the sample with a known concentration of BPA-¹³C₁₂ internal standard.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 15-20 minutes.

-

Elution: Elute the retained BPA and BPA-¹³C₁₂ from the cartridge with 8 mL of ethyl acetate into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2.3. Derivatization

-

Reconstitute the dried extract in 100 µL of pyridine or acetone.

-

Add 100 µL of BSTFA (with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

2.4. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Injection Volume: 1 µL, splitless mode

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold: 6 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

BPA-TMS derivative: m/z 357 (quantifier), 372 (qualifier)

-

BPA-¹³C₁₂-TMS derivative: m/z 369 (quantifier), 384 (qualifier)

-

Data Presentation

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical quantitative data from similar GC-MS based methods for BPA analysis.

| Parameter | Value | Reference(s) |

| Linearity Range | 0.01 - 5.0 µg/mL | |

| Correlation Coefficient (R²) | > 0.999 | |

| Limit of Detection (LOD) | 0.014 µg/L - 38 ng/L | |

| Limit of Quantification (LOQ) | 0.024 µg/L - 0.77 ng/g | |

| Recovery | 87% - 133% | |

| Precision (RSD%) | < 15% |

Visualizations

Caption: Workflow for GC-MS analysis of Bisphenol A.

Conclusion

The described method, combining solid-phase extraction, silylation derivatization, and GC-MS with isotope dilution, provides a highly selective and sensitive protocol for the quantification of Bisphenol A in aqueous matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for trace-level analysis in research and regulatory settings. The validation data from various studies demonstrate the robustness and reliability of this analytical approach.

References

Application Notes and Protocols for the Extraction of Bisphenol A-¹³C₂ from Serum and Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the quantitative extraction of Bisphenol A-¹³C₂ (BPA-¹³C₂) from human serum and plasma samples. The protocols outlined below are intended for use in research and clinical settings for biomonitoring and pharmacokinetic studies. Three common extraction techniques are detailed: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation: Quantitative Performance of Extraction Methods

The following tables summarize the performance characteristics of various extraction methods for bisphenols from biological matrices. While the data presented is for native Bisphenol A, it is representative of the expected performance for Bisphenol A-¹³C₂ due to their identical chemical properties.

Table 1: Recovery of Bisphenols Using Various Extraction Techniques

| Extraction Method | Matrix | Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Reference |

| Protein Precipitation | Human Plasma | BPA | 10 | 84.6 | [1] |

| 50 | 91.67 | [1] | |||

| 100 | 99.44 | [1] | |||

| LLE followed by SPE | Human Serum | 8 BPs | 0.5, 2.5, 10 | 45.8 - 120 | [2] |

| Enzymolysis & LLE-SPE | Bovine Serum | 8 BPs | 0.8, 8, 20 | 71 - 119 | [3] |

| d-SPE coupled with SPE | Human Urine | BPF, BPE | 1x, 1.5x, 3x LOQ | 74.3 - 86.5 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Bisphenols in Serum and Plasma

| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| LC-MS/MS | Human Plasma | 5 | 10 | |

| HPLC-ED | Serum | 0.2 | - | |

| HPLC-MS | Serum | 0.1 | - | |

| GC-ECNI/MS | Human Serum | - | 0.28 (BPA) | |

| LC-MS/MS | Human Plasma | - | 1.3 |

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of BPA-¹³C₂ from plasma using protein precipitation with acetonitrile. This method is suitable for high-throughput analysis.

Materials:

-

Human plasma samples

-

Bisphenol A-¹³C₂ internal standard solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 μm)

-

LC-MS/MS vials

Procedure:

-

Thaw frozen plasma samples to room temperature (25 ± 1°C).

-

Vortex the plasma sample to ensure homogeneity.

-

Pipette 100 μL of the plasma sample into a microcentrifuge tube.

-

Add 50 μL of the Bisphenol A-¹³C₂ internal standard solution.

-

Add 250 μL of acetonitrile (ACN) to the tube.

-

Vortex the mixture vigorously for 5 seconds.

-

Centrifuge the tube for 2 minutes at 14,800 rpm to pellet the precipitated proteins.

-

Filter the supernatant through a 0.2 μm syringe filter into a clean LC-MS/MS vial.

-

Inject an aliquot (e.g., 2 μL) of the filtered supernatant into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of BPA-¹³C₂ from serum using a polymeric reversed-phase SPE cartridge. This method provides a cleaner extract compared to protein precipitation.

Materials:

-

Human serum samples

-

Bisphenol A-¹³C₂ internal standard solution

-

Formic acid

-

Methanol, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

SPE cartridges (e.g., Oasis HLB)

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS vials

Procedure:

-

Spike serum samples with the Bisphenol A-¹³C₂ internal standard.

-

Denature serum proteins by adding formic acid.

-

Condition the SPE cartridge with the appropriate solvents (e.g., methanol followed by water).

-

Load the pre-treated serum sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent).

-

Elute the analyte with an appropriate solvent (e.g., methanol-dichloromethane mixture).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an LC-MS/MS vial for injection.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol details the extraction of BPA-¹³C₂ from serum or plasma using an organic solvent. LLE is a classic extraction technique that can be highly effective.

Materials:

-

Human serum or plasma samples

-

Bisphenol A-¹³C₂ internal standard solution

-

Extraction solvent (e.g., a mixture of acetone and chloroform)

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

LC-MS/MS vials

Procedure:

-

Pipette a known volume of serum or plasma into a glass centrifuge tube.

-

Add the Bisphenol A-¹³C₂ internal standard solution.

-

Add the extraction solvent to the tube.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the tube to separate the aqueous and organic layers.

-

Carefully transfer the organic layer containing the analyte to a clean tube.

-

Repeat the extraction of the aqueous layer with fresh extraction solvent for improved recovery.

-

Combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an LC-MS/MS vial for injection.

References

Application Note and Protocol for the Quantification of Bisphenol A in Water Samples Using Bisphenol A-¹³C₂ Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage containers. Due to its potential endocrine-disrupting properties, monitoring its presence in environmental water sources is of significant interest. This application note provides a detailed protocol for the quantitative analysis of BPA in water samples using solid-phase extraction (SPE) followed by isotope dilution mass spectrometry (IDMS) with Bisphenol A-¹³C₂ as an internal standard. The use of an isotopically labeled internal standard like BPA-¹³C₂ is crucial for correcting matrix effects and variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

2. Principle